6-Phenoxyhexanal
Overview
Description
6-Phenoxyhexanal: is an organic compound with the molecular formula C12H16O2 It is characterized by a phenoxy group attached to a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenoxyhexanal can be synthesized through several methods. One common approach involves the reaction of phenol with 6-bromohexanal in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
Phenol+6-BromohexanalK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Phenoxyhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like .
Reduction: Reduction of this compound can yield using reducing agents such as .
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like or under controlled conditions.
Major Products:
Oxidation: 6-Phenoxyhexanoic acid.
Reduction: 6-Phenoxyhexanol.
Substitution: Various substituted phenoxyhexanal derivatives.
Scientific Research Applications
6-Phenoxyhexanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenoxyhexanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors , modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 6-Phenoxyhexanoic acid
- 6-Phenoxyhexanol
- Phenoxyethanol
Comparison: 6-Phenoxyhexanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs like 6-Phenoxyhexanoic acid (carboxylic acid) and 6-Phenoxyhexanol (alcohol). This aldehyde group allows for specific reactions such as oxidation to acids and reduction to alcohols, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-phenoxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-10H,1-2,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZYJVXLJZHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625515 | |
Record name | 6-Phenoxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19790-63-7 | |
Record name | 6-Phenoxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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